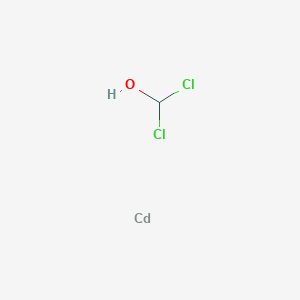![molecular formula C5H12N4O4 B14302410 N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide CAS No. 112362-98-8](/img/structure/B14302410.png)
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide is a complex organic compound that belongs to the class of nitroamines. This compound is characterized by the presence of both nitro and amine functional groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide typically involves multi-step organic reactions. One common method includes the nitration of an appropriate amine precursor. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid to introduce the nitro group into the molecule. The process may involve the following steps:
Alkylation: The addition of methyl groups to the nitrogen atoms using methylating agents such as methyl iodide.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitramides or amines.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying nitroamine chemistry.
Biology: Investigating its effects on biological systems and its potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent or as a precursor for drug development.
Industry: Used in the production of specialized chemicals and materials, including explosives and propellants.
Wirkmechanismus
The mechanism of action of N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide involves its interaction with molecular targets through its nitro and amine functional groups. These interactions can lead to various biochemical and chemical effects, including:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the molecule.
Amine Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Pathways: The compound may interact with enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-3-nitroaniline: Similar structure but lacks the additional nitro group.
N,N-bis[3-(methylamino)propyl]methylamine: Contains multiple amine groups but no nitro groups.
3-methyl-3’-nitro-4,N,N-dimethylaminoazobenzene: Contains both nitro and amine groups but has a different overall structure.
Uniqueness
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide is unique due to the presence of both nitro and amine groups in a specific arrangement, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
112362-98-8 |
|---|---|
Molekularformel |
C5H12N4O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide |
InChI |
InChI=1S/C5H12N4O4/c1-6(8(10)11)4-3-5-7(2)9(12)13/h3-5H2,1-2H3 |
InChI-Schlüssel |
DACYZPDCBDFPTL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN(C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


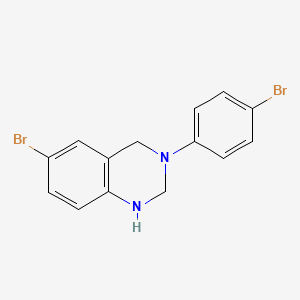
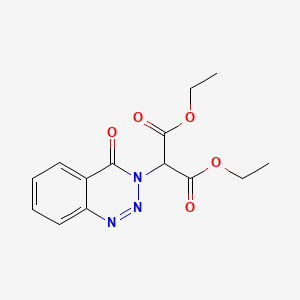
![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)

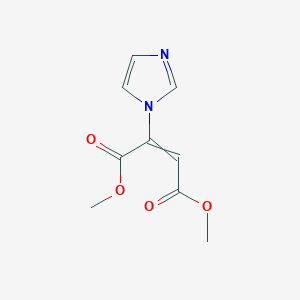
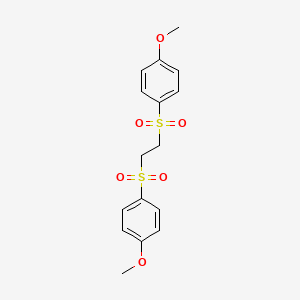


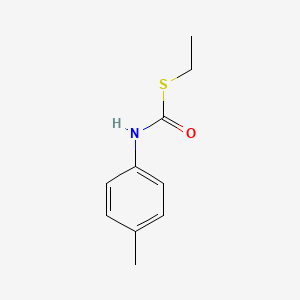
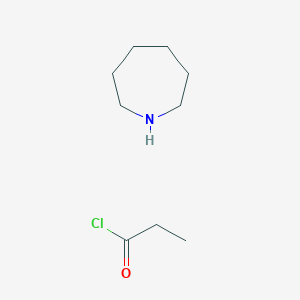

![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
